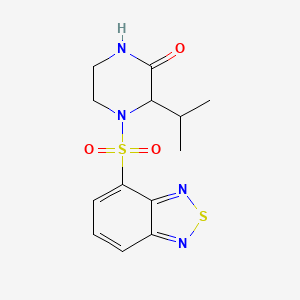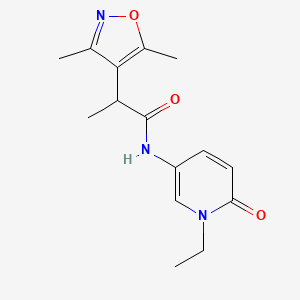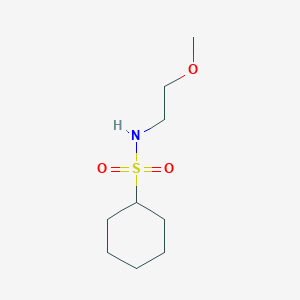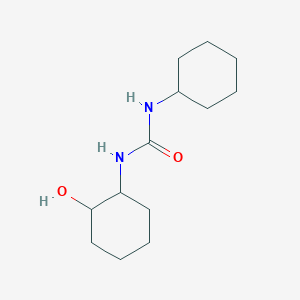
2,3-difluoro-N-(6-pyrrolidin-1-ylpyridin-3-yl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3-difluoro-N-(6-pyrrolidin-1-ylpyridin-3-yl)benzamide, also known as DFP-10917, is a compound synthesized for scientific research purposes. It is a small molecule inhibitor of the protein kinases, which are enzymes that control cellular signaling pathways. DFP-10917 has been studied for its potential in cancer treatment and other diseases related to abnormal protein kinase activity.
作用機序
2,3-difluoro-N-(6-pyrrolidin-1-ylpyridin-3-yl)benzamide inhibits protein kinases by binding to the ATP-binding site of the kinase domain. This prevents the kinase from phosphorylating its downstream targets, which are involved in various cellular signaling pathways. By inhibiting protein kinases, 2,3-difluoro-N-(6-pyrrolidin-1-ylpyridin-3-yl)benzamide disrupts the abnormal signaling pathways that are characteristic of cancer cells and other diseases related to abnormal protein kinase activity.
Biochemical and Physiological Effects:
2,3-difluoro-N-(6-pyrrolidin-1-ylpyridin-3-yl)benzamide has been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells. In addition, 2,3-difluoro-N-(6-pyrrolidin-1-ylpyridin-3-yl)benzamide has been shown to reduce inflammation in animal models of inflammatory disorders. However, the exact biochemical and physiological effects of 2,3-difluoro-N-(6-pyrrolidin-1-ylpyridin-3-yl)benzamide may vary depending on the specific protein kinases that it targets and the cellular context in which it is used.
実験室実験の利点と制限
One advantage of 2,3-difluoro-N-(6-pyrrolidin-1-ylpyridin-3-yl)benzamide is its specificity for protein kinases, which allows for targeted inhibition of specific signaling pathways. This can help to minimize off-target effects and reduce toxicity. However, 2,3-difluoro-N-(6-pyrrolidin-1-ylpyridin-3-yl)benzamide may have limitations in terms of its pharmacokinetic properties, such as poor solubility or rapid metabolism, which can affect its efficacy in vivo.
将来の方向性
There are several future directions for research on 2,3-difluoro-N-(6-pyrrolidin-1-ylpyridin-3-yl)benzamide. One direction is to further evaluate its potential in cancer treatment, particularly in combination with other therapies. Another direction is to explore its potential in treating other diseases related to abnormal protein kinase activity, such as neurodegenerative diseases. Additionally, further research is needed to optimize the pharmacokinetic properties of 2,3-difluoro-N-(6-pyrrolidin-1-ylpyridin-3-yl)benzamide to improve its efficacy in vivo.
合成法
2,3-difluoro-N-(6-pyrrolidin-1-ylpyridin-3-yl)benzamide is synthesized through a multi-step process involving various chemical reactions. The synthesis begins with the preparation of 2,3-difluoro-N-(4-nitrophenyl)benzamide, which is then converted to 2,3-difluoro-N-(4-aminophenyl)benzamide. The final step involves coupling this intermediate with 6-pyrrolidin-1-ylpyridin-3-amine to produce 2,3-difluoro-N-(6-pyrrolidin-1-ylpyridin-3-yl)benzamide.
科学的研究の応用
2,3-difluoro-N-(6-pyrrolidin-1-ylpyridin-3-yl)benzamide has been studied for its potential in cancer treatment, particularly in targeting protein kinases that are overactive in cancer cells. It has also been studied for its potential in treating other diseases related to abnormal protein kinase activity, such as inflammatory disorders and neurodegenerative diseases. 2,3-difluoro-N-(6-pyrrolidin-1-ylpyridin-3-yl)benzamide has shown promising results in preclinical studies and is currently being evaluated in clinical trials.
特性
IUPAC Name |
2,3-difluoro-N-(6-pyrrolidin-1-ylpyridin-3-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15F2N3O/c17-13-5-3-4-12(15(13)18)16(22)20-11-6-7-14(19-10-11)21-8-1-2-9-21/h3-7,10H,1-2,8-9H2,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCBXJBZFKBKUFO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NC=C(C=C2)NC(=O)C3=C(C(=CC=C3)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15F2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-difluoro-N-(6-pyrrolidin-1-ylpyridin-3-yl)benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl 2-[(3,5-dichlorobenzoyl)-(2-methoxy-2-oxoethyl)amino]acetate](/img/structure/B7572354.png)

![5-Methyl-3-[2-(4-methyl-1,3-thiazol-2-yl)morpholin-4-yl]oxolan-2-one](/img/structure/B7572368.png)


![N-(1-cyanocycloheptyl)-2-[2-(1,3-thiazol-2-yl)morpholin-4-yl]acetamide](/img/structure/B7572388.png)
![[4-(2-Methylanilino)piperidin-1-yl]-(3-methyl-1,2-oxazol-5-yl)methanone](/img/structure/B7572391.png)

![3-fluoro-4-nitro-N-[6-(1,2,4-triazol-1-yl)pyridin-3-yl]benzamide](/img/structure/B7572401.png)

![2-[2-[4-(2-Fluorophenyl)piperazin-1-yl]ethoxy]ethanol](/img/structure/B7572410.png)

![4-[(5-Chloro-1,3-dimethylpyrazol-4-yl)methyl]-3-phenyl-1,2,4-oxadiazol-5-one](/img/structure/B7572429.png)
![N-[3-(3-propan-2-yl-1,2,4-oxadiazol-5-yl)propyl]quinoxalin-2-amine](/img/structure/B7572458.png)